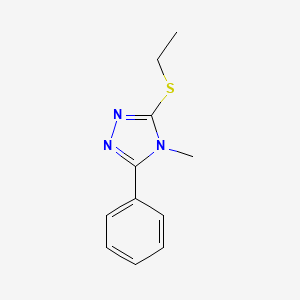

3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethylsulfanyl-4-methyl-5-phenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-3-15-11-13-12-10(14(11)2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKWMNGWIBKDCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151548 | |

| Record name | 4H-1,2,4-Triazole, 3-(ethylthio)-4-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116850-61-4 | |

| Record name | 4H-1,2,4-Triazole, 3-(ethylthio)-4-methyl-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116850614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole, 3-(ethylthio)-4-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization Techniques for 3 Ethylthio 4 Methyl 5 Phenyl 4h 1,2,4 Triazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole, distinct signals are expected for the protons of the ethylthio, methyl, and phenyl groups.

The ethylthio group (-S-CH₂-CH₃) typically presents as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃) due to spin-spin coupling. The N-methyl group (-CH₃) on the triazole ring is expected to appear as a sharp singlet. The protons of the C-5 phenyl group will resonate in the aromatic region, typically between 7.0 and 8.0 ppm, with a multiplicity depending on the substitution pattern and the solvent used.

For comparison, the ¹H NMR spectral data for several analogous 1,2,4-triazole (B32235) derivatives are presented below. For instance, in 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, the N-aryl-methyl protons appear as a singlet at 2.42 ppm, while the benzyl (B1604629) CH₂ protons are observed at 3.81 ppm. mdpi.com In another analog, 3-(2-bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole, the propylthio side chain protons appear as triplets at 3.15 ppm and 2.64 ppm, and a multiplet at 2.01 ppm. dergipark.org.tr

| Compound | Functional Group Protons | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| This compound (Expected) | -S-CH₂-CH₃ | ~1.3 (t, 3H) | CDCl₃/DMSO-d₆ |

| -S-CH₂-CH₃ | ~3.2 (q, 2H) | ||

| N-CH₃ | ~3.6 (s, 3H) | ||

| 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol mdpi.com | Ar-CH₃ | 2.42 (s, 3H) | CDCl₃ + DMSO-d₆ |

| -CH₂-Ph | 3.81 (s, 2H) | ||

| 3-(2-bromophenyl)-4-phenyl-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole dergipark.org.tr | -S-CH₂-CH₂-CH₂-Ph | 3.15 (t, 2H) | DMSO-d₆ |

| -S-CH₂-CH₂-CH₂-Ph | 2.64 (t, 2H) | ||

| -S-CH₂-CH₂-CH₂-Ph | 2.01 (m, 2H) |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The triazole ring itself contains two characteristic carbon signals (C-3 and C-5) which are key identifiers. The S-alkylation at the C-3 position significantly influences its chemical shift compared to the corresponding thiol precursor.

The carbons of the ethylthio group are expected in the aliphatic region, typically with the -CH₃ carbon appearing upfield (~15 ppm) and the -S-CH₂- carbon further downfield (~25-35 ppm). The N-methyl carbon will also resonate in the aliphatic region. The phenyl group carbons will appear in the aromatic region (~125-135 ppm), along with the C-5 carbon of the triazole ring to which it is attached. The C-3 carbon, bonded to the sulfur atom, will also have a characteristic chemical shift in the aromatic region, often downfield.

For example, in a related structure, 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl) propanamide, the N-methyl carbon signal appears at 31.6 ppm, while the triazole ring carbons C-3 and C-5 are observed at 152.1 ppm and 150.3 ppm, respectively. nih.gov

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| This compound (Expected) | -S-CH₂-CH₃ | ~15 | CDCl₃/DMSO-d₆ |

| -S-CH₂-CH₃ | ~28 | ||

| N-CH₃ | ~32 | ||

| C-3 and C-5 (Triazole) | ~150-160 | ||

| Phenyl Carbons | ~125-135 | ||

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl) propanamide nih.gov | N-CH₃ | 31.6 | CDCl₃ |

| C-3 (Triazole) | 152.1 | ||

| C-5 (Triazole) | 150.3 | ||

| 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine urfu.ru | C-3 (Triazole) | 156.6 | CDCl₃/DMSO-d₆ |

| C-5 (Triazole) | 160.4 |

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the definitive connectivity within a molecule.

HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, an HSQC experiment would show correlations between the N-methyl protons and the N-methyl carbon, the ethylthio methylene protons and the methylene carbon, and the ethylthio methyl protons and the methyl carbon.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule. For instance, an HMBC experiment would be expected to show a correlation between the N-methyl protons and the C-5 carbon of the triazole ring, confirming the position of the methyl group. It would also show correlations from the ethylthio methylene protons to the C-3 carbon of the triazole ring, confirming the S-alkylation site.

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in a molecule, which is particularly valuable for nitrogen-rich heterocyles like 1,2,4-triazoles. The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment, substitution, and involvement in tautomeric equilibria. semanticscholar.org

For this compound, four distinct ¹⁵N signals would be expected, corresponding to N-1, N-2, N-4, and the nitrogen of the N-methyl group. The chemical shifts can help to confirm the 4H-1,2,4-triazole tautomeric form. The use of ¹⁵N-labeled compounds or inverse-detected 2D techniques like ¹H-¹⁵N HMBC can facilitate the assignment of these signals. rsc.org Such experiments provide unambiguous evidence of connectivity by showing correlations between protons (e.g., N-CH₃) and the nitrogen atom (N-4) to which they are attached. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would display a series of characteristic absorption bands. The absence of a broad S-H stretching band around 2550-2600 cm⁻¹ is a key indicator that the sulfur atom has been alkylated, differentiating it from its 3-thiol precursor.

Key expected vibrational bands include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups will be observed in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: The stretching vibrations of the C=N bonds within the triazole ring and the C=C bonds of the phenyl ring are expected in the 1400-1650 cm⁻¹ region.

C-S stretching: The C-S stretching vibration is typically weaker and appears in the fingerprint region, around 600-800 cm⁻¹.

The FT-IR spectra of related S-alkylated 1,2,4-triazoles confirm these assignments. For instance, the IR spectrum of 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl) propanamide shows characteristic peaks for C=O at 1677 cm⁻¹, N=N at 1591 cm⁻¹, and aromatic C=C at 1440 cm⁻¹. nih.gov Detailed analysis of the triazole ring vibrations often reveals characteristic "marker bands" for the specific heterocyclic system. nih.gov

| Compound | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| This compound (Expected) | Aromatic C-H stretch | >3000 |

| Aliphatic C-H stretch | 2850-3000 | |

| C=N / C=C stretch (Ring) | 1400-1650 | |

| C-S stretch | 600-800 | |

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl) propanamide nih.gov | N-H stretch | 3272 |

| C=O stretch | 1677 | |

| N=N stretch | 1591 | |

| 5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol mdpi.com | S-H stretch | 2550 |

| C=N stretch | 1605 |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of 1,2,4-triazole derivatives. Both high-resolution and electron ionization methods are frequently employed.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and confirming molecular formulas with great confidence. This technique is crucial for distinguishing between compounds with similar nominal masses. For instance, in the characterization of various 1,2,4-triazole derivatives, HRMS has been used to verify the structures of newly synthesized compounds. acs.orgnih.govmdpi.comrsc.org One study on 4-ethyl-3,5-bis(2′-methylbiphenyl-4-yl)-4H-1,2,4-triazole reported a calculated m/z of 430.2278 for the [M+H]⁺ ion, with the found value being 430.2274, confirming the compound's elemental formula of C₃₀H₂₇N₃. mdpi.com The precision of HRMS is essential for validating the final structure and ensuring the absence of unexpected products. oup.com

| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 4-Ethyl-3,5-bis(2′-methylbiphenyl-4-yl)-4H-1,2,4-triazole | C₃₀H₂₇N₃ | [M+H]⁺ | 430.2278 | 430.2274 | mdpi.com |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a valuable tool for analyzing the fragmentation patterns of 1,2,4-triazole derivatives, which provides insights into their structural framework. researchgate.net The fragmentation of these molecules often involves the sequential loss of neutral fragments. researchgate.net For S-alkylated triazoles, a common fragmentation pathway involves the cleavage of the thioether bond. For example, the EI-MS analysis of 3-(pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole showed a fragmentation pathway that included the formation of a methoxyphenyl radical cation (m/z 107) and a phenyl radical cation (m/z 77). researchgate.net Studies on other substituted triazoles have shown that the fragmentation can be significantly influenced by the nature and position of substituents on the aromatic rings. nih.govtsijournals.com For instance, electron-withdrawing groups can alter the stability of the molecular ion and direct the fragmentation pathways. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within 1,2,4-triazole analogs. The absorption maxima (λmax) are characteristic of the chromophoric systems present in the molecule, which typically include the phenyl ring and the triazole heterocycle. For example, the UV-Vis spectrum of 4-ethyl-3,5-bis(2′-methylbiphenyl-4-yl)-4H-1,2,4-triazole in dichloromethane (B109758) showed an absorption maximum at 268.0 nm. mdpi.com In another study, Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibited multiple absorption peaks; for instance, the 4-dimethylaminobenzaldehyde derivative showed peaks at 213 nm, 259 nm, and 374 nm, which are attributed to π→π* and n→π* transitions within the aromatic and triazole systems. researchgate.net The solvent can also influence the position of these absorption bands. researchgate.net

| Compound Name | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| 4-Ethyl-3,5-bis(2′-methylbiphenyl-4-yl)-4H-1,2,4-triazole | CH₂Cl₂ | 268.0 | mdpi.com |

| Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-dimethylaminobenzaldehyde | Not specified | 213, 259, 374 | researchgate.net |

| Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-bromobenzaldehyde | Not specified | 227, 259, 307 | researchgate.net |

Other Analytical and Structural Elucidation Methods

Beyond mass spectrometry and UV-Vis spectroscopy, other fundamental analytical methods are essential for the complete characterization and purity verification of this compound and its analogs.

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. This technique is fundamental for confirming the empirical formula of newly synthesized triazole derivatives. The experimentally determined percentages are compared with the theoretically calculated values to verify the purity and identity of the compound. Numerous studies on 4,5-disubstituted-1,2,4-triazole-3-thiols and their S-alkylated derivatives report elemental analysis data that closely match the calculated values, thereby confirming their proposed structures. scirp.orgresearchgate.netmdpi.comdergipark.org.trresearchgate.netresearchgate.netnih.gov For example, the analysis of 4-Hexyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione yielded results (C 64.15%, N 15.98%, H 7.13%) that were in strong agreement with the calculated values (C 64.36%, N 16.09%, H 7.27%). scirp.org

| Compound Name | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 4-Hexyl-2,4-dihydro-5-phenyl-3H-1,2,4-triazole-3-thione | C₁₄H₁₉N₃S | C | 64.36 | 64.15 | scirp.org |

| H | 7.27 | 7.13 | |||

| N | 16.09 | 15.98 | |||

| 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | C₁₅H₁₂ClN₃S | C | 59.70 | 59.58 | mdpi.com |

| H | 4.01 | 4.07 | |||

| N | 13.92 | 14.00 | |||

| S | 10.62 | 10.62 |

Purity Determination (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a widely used, rapid, and convenient method for monitoring the progress of reactions, identifying compounds, and determining the purity of the final products in the synthesis of 1,2,4-triazoles. acs.orgresearchgate.netrsc.orggriffith.edu.au The purity of a compound is assessed by the presence of a single spot on the TLC plate after development with an appropriate solvent system and visualization under UV light or with a staining agent. nih.gov For 1,2,4-triazole derivatives, various solvent systems, such as ethyl acetate/hexane or diethylether/n-butylamine/pyridine, have been successfully employed. researchgate.netrsc.org The choice of stationary phase, like silica (B1680970) gel or reversed-phase plates (RP-8, RP-CN), and the mobile phase composition are critical for achieving good separation and reliable purity assessment. nih.govresearchgate.net

X-Ray Diffraction for Solid-State Structure Elucidation

Studies on analogous 4-substituted-3,5-disubstituted-4H-1,2,4-triazoles consistently show a nearly planar triazole ring. The substituents at the C3, C5, and N4 positions, however, are typically twisted out of the plane of the central heterocycle. For instance, in the structure of 4-(4-methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole, the three phenyl rings are inclined with respect to the triazole ring at dihedral angles of 51.13°, 52.84°, and 47.04°. nih.gov Similarly, in 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, the triazole ring forms significant dihedral angles with the phenyl and benzothiazole (B30560) planes, recorded at approximately 64° and 77°, respectively. nih.gov This non-coplanar arrangement is a common feature, minimizing steric hindrance between the bulky substituents.

The packing of these molecules in the crystal lattice is governed by intermolecular forces such as weak C—H···N hydrogen bonds and π-π stacking interactions, which often link the molecules into chains or layers. nih.govnih.gov The specific crystallographic parameters, such as the space group and unit cell dimensions, vary depending on the nature and size of the substituents.

Below is a table summarizing crystallographic data for several analogs of this compound, illustrating common structural features and variations within this class of compounds.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 4-(5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine | Monoclinic | P2₁/c | 18.264(2) | 11.6302(14) | 8.9289(10) | 101.683(7) | researchgate.net |

| 4-(4-Methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole | Triclinic | P-1 | 8.653(2) | 10.609(3) | 12.000(3) | 78.43(3) | nih.gov |

| (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate | Orthorhombic | P2₁2₁2₁ | 20.876(2) | 12.111(1) | 6.288(9) | 90 | scilit.com |

| 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole | Monoclinic | P2₁/c | 9.8735(2) | 10.9231(2) | 15.0006(3) | 98.156(1) | nih.gov |

Tautomerism Studies in Solution and Gas Phase

Tautomerism is a key phenomenon for many heterocyclic compounds, involving the migration of a proton between different positions on the molecule. For the 1,2,4-triazole ring system, prototropic tautomerism can lead to three possible forms: 1H, 2H, and 4H tautomers. However, in the specific case of this compound, the presence of a methyl group on the N4 nitrogen atom precludes the possibility of prototropic tautomerism involving the triazole ring. The molecule is "locked" in the 4H-tautomeric form.

Studies on its non-N-alkylated analogs, however, provide valuable information on the tautomeric equilibria that can exist in this class of compounds. The relative stability of the 1H, 2H, and 4H tautomers is influenced by several factors, including the electronic nature of the substituents on the carbon atoms, the phase (gas or solution), and the polarity of the solvent. researchgate.netacs.orgresearchgate.net

Gas Phase Studies: In the gas phase, the relative stability of tautomers is determined by their intrinsic electronic properties. Computational studies, often employing Density Functional Theory (DFT), have shown that for the parent 1,2,4-triazole, the 1H-tautomer is generally more stable than the 4H-tautomer. ijsr.netscribd.comresearchgate.net The stability can be significantly altered by substituents. For C5-substituted 1,2,4-triazoles, electron-donating groups (such as -NH₂, -OH) tend to stabilize the N2-H tautomer, whereas electron-withdrawing groups (-COOH, -CHO) favor the N1-H tautomer. researchgate.netresearchgate.net In most cases, the N4-H form is found to be the least stable. researchgate.netresearchgate.net

Solution Phase Studies: In solution, the tautomeric equilibrium is also affected by interactions with solvent molecules. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. For example, theoretical calculations on 3-amino-5-nitro-1,2,4-triazole indicated that while the 1H-tautomer is most stable in the gas phase, the 2H-tautomer becomes the most stable in polar solvents. acs.org The choice of solvent can thus shift the equilibrium towards a specific tautomeric form. Experimental techniques like UV/Vis and NMR spectroscopy are often combined with theoretical calculations to determine the predominant tautomeric forms in different solvents. researchgate.netresearchgate.net

The table below summarizes the general findings on the relative stability of tautomers for substituted 1,2,4-triazole analogs.

| Tautomer Form | Substituent Effect (at C3 or C5) | Phase/Solvent Preference | Ref. |

| 1H | Favored by electron-withdrawing groups (-COOH, -CHO) | Generally the most stable form for unsubstituted triazole in the gas phase. | researchgate.netresearchgate.netscribd.com |

| 2H | Favored by electron-donating groups (-NH₂, -OH) | Can become the most stable form in polar solvents for certain substituted analogs. | researchgate.netacs.orgresearchgate.net |

| 4H | Generally the least stable tautomer for C-substituted triazoles. | Less favored in both gas and solution phases compared to 1H and 2H forms. | researchgate.netresearchgate.net |

These studies underscore the complex interplay of electronic and environmental factors in determining the tautomeric preferences of 1,2,4-triazole derivatives, which is crucial for understanding their reactivity and biological interactions.

Mechanistic Investigations of Biological Activities of 3 Ethylthio 4 Methyl 5 Phenyl 4h 1,2,4 Triazole Derivatives

Elucidation of Molecular Mechanisms of Action of 1,2,4-Triazole (B32235) Analogs

The diverse pharmacological effects of 1,2,4-triazole derivatives stem from their ability to interact with various biological targets, leading to the modulation of specific enzymes and cellular pathways.

Enzyme Inhibition Studies

A primary mechanism through which 1,2,4-triazole analogs exert their effects is via the inhibition of key enzymes involved in various pathological processes.

c-kit tyrosine kinase and protein kinase B: Certain diarylurea derivatives that feature a 1,2,4-triazole moiety have demonstrated significant inhibition of tyrosine kinases such as c-Kit. nih.gov Molecular docking studies have shown that these compounds can exhibit excellent binding affinities to c-kit tyrosine kinase and protein kinase B, suggesting their potential in interfering with cellular proliferation signaling pathways. mdpi.com The interaction with the ATP binding pocket is a key mechanism for the inhibitory action of tyrosine kinase inhibitors. nih.gov

DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase): The enzyme DprE1 is a critical component in the cell wall biosynthesis of Mycobacterium tuberculosis. researchgate.net Nitro-substituted 1,2,4-triazoles have been identified as covalent inhibitors of DprE1. nih.gov These compounds interact with a cysteine residue (Cys387) in the active site of the enzyme, leading to its irreversible inhibition and disruption of the bacterial cell wall synthesis. researchgate.net

Thymidine (B127349) phosphorylase: Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and plays a role in angiogenesis. nih.govmdpi.com A number of 1,2,4-triazole derivatives have been identified as inhibitors of TP. nih.govmdpi.com Docking studies indicate that these analogs can interact with the active site residues of the thymidine phosphorylase enzyme through π-π stacking, thiolate, and hydrogen bonding interactions. nih.govmdpi.com Compounds with two 1,2,4-triazole cores have also shown significant TP inhibitory activity, highlighting their potential as anti-tumor agents. nih.govnih.gov

5-lipoxygenase: The 1,2,4-triazole scaffold has been identified as a novel platform for the development of antagonists for the 5-lipoxygenase-activating protein (FLAP). dntb.gov.uamdpi.com These derivatives can selectively suppress the formation of leukotriene B4 without affecting other branches of the arachidonic acid pathway, indicating a targeted anti-inflammatory mechanism. dntb.gov.uamdpi.com

DNA gyrase: Hybrid molecules combining 1,2,4-triazole with quinolones have been shown to possess moderate to high inhibitory effects on DNA gyrase. Molecular docking studies have revealed that the 1,2,4-triazole ring can act as a bioisostere for the carboxylic acid group of quinolones, facilitating binding interactions within the DNA-gyrase cleavage complex.

Sterol 14α-demethylase: A well-established mechanism of action for many azole-based antifungal agents is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Acetylcholinesterase: Certain 1,2,4-triazole derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Structural analysis suggests that these derivatives can interact with both the catalytic triad (B1167595) and the anionic site of AChE.

| Enzyme Target | 1,2,4-Triazole Analog Type | Observed Effect | Potential Therapeutic Application |

| c-kit tyrosine kinase | Diarylurea derivatives with 1,2,4-triazole | Significant inhibition | Cancer |

| Protein kinase B | Triazole-based acetamides | Excellent binding affinity | Cancer |

| DprE1 | Nitro-substituted 1,2,4-triazoles | Covalent inhibition | Tuberculosis |

| Thymidine phosphorylase | Various 1,2,4-triazole derivatives | Competitive inhibition | Cancer |

| 5-Lipoxygenase-activating protein (FLAP) | 4,5-diaryl-3-thioether-1,2,4-triazoles | Antagonism, selective suppression of leukotriene B4 | Inflammation |

| DNA gyrase | 1,2,4-triazole-quinolone hybrids | Moderate to high inhibitory effect | Bacterial infections |

| Sterol 14α-demethylase (CYP51) | Azole derivatives | Potent inhibition | Fungal infections |

| Acetylcholinesterase (AChE) | Azinane-triazole based compounds | Potent inhibition | Alzheimer's disease |

Cellular Pathway Modulation

1,2,4-triazole derivatives can also exert their biological effects by modulating key cellular signaling pathways.

Endoplasmic Reticulum Stress: Some 1,2,3-triazole derivatives have been shown to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-mediated dysfunction and death. They achieve this by inhibiting the expression of the C/EBP-homologous protein (CHOP), a key mediator of ER stress-induced apoptosis. This suggests a mechanism of action that involves the modulation of the unfolded protein response (UPR).

Apoptosis: Several 1,2,4-triazole derivatives have been shown to induce apoptosis in cancer cells. For instance, 1,2,4-triazole-chalcone hybrids have been demonstrated to induce apoptosis by increasing the levels of the pro-apoptotic protein Bax, promoting the release of cytochrome c from mitochondria, and activating caspases 3, 8, and 9. The inhibition of apoptosis by a pan-caspase inhibitor confirmed that this process is caspase-dependent. Some derivatives can also induce apoptosis by downregulating the anti-apoptotic protein Bcl-2.

NF-κB Inflammatory Pathway: The nuclear factor kappa B (NF-κB) transcription factors are crucial in the immune response and can regulate inflammation. Certain 6-phenoxy-1,2,4-triazolo[3,4-a]phthalazine-3-carboxamide derivatives have been identified as significant inhibitors of NF-κB activation. This inhibition of the NF-κB pathway represents a key mechanism for the anti-inflammatory effects of these compounds. Methyl-thiol-bridged oxadiazole and triazole heterocycles have also been shown to inhibit the activation of NF-κB in chronic myelogenous leukemia cells. dntb.gov.ua

Inhibition of Cell Proliferation and Migration Mechanisms

The anticancer activity of 1,2,4-triazole analogs is often linked to their ability to interfere with cell proliferation and migration.

Some 1,2,4-triazole-3-thiol derivatives have been shown to inhibit the migration of various cancer cells, including melanoma, breast, and pancreatic cancer cells. Interestingly, this inhibition of cell migration did not always correlate with a reduction in cell viability, suggesting a more specific anti-metastatic mechanism rather than a general cytotoxic effect. The antiproliferative action of some triazole-containing compounds is attributed to the inhibition of pathways involving EGFR, BRAF, and tubulin. Certain indolyl 1,2,4-triazole derivatives have shown potent cytotoxic activity and can arrest the cell cycle at different phases, such as the G0/G1 or S phase, leading to the induction of apoptosis.

Free Radical-Trapping Antioxidant Mechanisms

Excessive production of reactive oxygen species (ROS) can lead to oxidative stress, which is implicated in the pathology of numerous diseases. Many 1,2,4-triazole derivatives have been investigated for their antioxidant properties.

The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. For example, the presence of a hydroxyl group on a phenyl ring attached to the triazole core can enhance antioxidant activity due to possible extended conjugation after hydrogen radical abstraction. Studies have shown that some 1,2,4-triazole derivatives can inhibit stable DPPH free radicals at levels higher than standard antioxidants like butylated hydroxytoluene (BHT). The antioxidant effects of these compounds may also contribute to their other biological activities, such as their antiproliferative effects.

Receptor and Protein Binding Studies for 1,2,4-Triazole-Ligand Systems

The biological activity of 1,2,4-triazole derivatives is fundamentally dependent on their ability to bind to specific receptors and proteins.

A study on a series of [3-(arylmethyl)thio-5-aryl-4H- dntb.gov.uatriazol-4-yl]acetic acids and related isomers demonstrated their ability to act as ligands for human endothelin A (ETA) and endothelin B (ETB) receptors, with some compounds showing affinity in the micromolar range. Furthermore, virtual screening has identified 3,4,5-trisubstituted 4H-1,2,4-triazoles as inhibitors of the annexin (B1180172) A2-S100A10 protein interaction.

Ligand-Target Interaction Analysis

Molecular docking studies have been instrumental in elucidating the specific interactions between 1,2,4-triazole ligands and their target proteins.

These studies have revealed that the 1,2,4-triazole ring often plays a crucial role as a pharmacophore, participating in hydrogen bonding as both an acceptor and a donor, and engaging in π-π stacking interactions. nih.govmdpi.com For instance, in the inhibition of thymidine phosphorylase, the triazole ring and its substituents form key hydrogen bonds and stacking interactions with active site residues. nih.govmdpi.com In the case of DNA gyrase inhibition by triazole-quinolone hybrids, the triazole moiety is believed to mimic the carboxylic acid group of quinolones, enabling critical binding interactions. Docking studies with c-kit tyrosine kinase have shown that triazole-based acetamides can fit into the active site, forming important hydrophobic and hydrogen bonding interactions. mdpi.com

| Target Protein/Receptor | Interacting 1,2,4-Triazole Derivative | Key Interactions |

| Thymidine Phosphorylase | 1,2,4-triazole-3-mercaptocarboxylic acids | π-π stacking, thiolate and hydrogen bonding |

| DNA Gyrase | 1,2,4-triazole-quinolone hybrids | Bioisosteric interaction, hydrogen bonding |

| c-kit Tyrosine Kinase | Triazole-based acetamides | Hydrophobic contacts and hydrogen bonding |

| Endothelin Receptors (ETA/ETB) | [3-(arylmethyl)thio-5-aryl-4H- dntb.gov.uatriazol-4-yl]acetic acids | Binding affinity in the micromolar range |

| Annexin A2-S100A10 | 3,4,5-trisubstituted 4H-1,2,4-triazoles | Binds across the binding groove |

Identification of Critical Binding Residues

Molecular docking studies on derivatives of 1,2,4-triazole have provided significant insights into their interaction with the active sites of cyclooxygenase enzymes, COX-1 and COX-2. While direct studies on 3-(ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole are limited, research on structurally similar compounds allows for the identification of key amino acid residues that are crucial for binding.

For instance, in the case of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole derivatives, the central triazole ring has been observed to form a hydrogen bond with Tyrosine 355 (Tyr355) within the COX active site. semanticscholar.org The phenyl ring substituted with a sulfonamide group is oriented near the COX-2 secondary pocket, where it can form hydrogen bonds with the backbone of Phenylalanine 518 (Phe518) and Histidine 90 (His90). semanticscholar.org The other phenyl ring is typically positioned in a hydrophobic pocket, interacting with aromatic residues such as Tryptophan 387 (Trp387), Tyrosine 385 (Tyr385), and Phe518. semanticscholar.org

Furthermore, studies on other related heterocyclic compounds, such as benzimidazole (B57391) derivatives, as COX-2 inhibitors have identified a broader range of interacting residues. These include Phenylalanine 381 (Phe381), Leucine 384 (Leu-384), Tyrosine 385 (Tyr385), Tryptophan 387 (Trp-387), Phenylalanine 518 (Phe518), Glycine 526 (Gly-526), Methionine 522 (Met-522), Tyrosine 348 (Tyr348), Valine 349 (Val-349), and Leucine 352 (Leu-352). ajbls.com These interactions are predominantly hydrophobic, highlighting the importance of the lipophilic character of the substituents on the triazole core for effective binding. The ethylthio and methyl groups of the target compound are likely to engage in such hydrophobic interactions within the enzyme's active site.

Assessment of Binding Affinity and Energetics

The binding affinity and energetics of 1,2,4-triazole derivatives with their target enzymes are critical determinants of their biological activity. Molecular docking studies provide valuable data in this regard, including binding energies and predicted inhibition constants (Ki).

In a study of 3-(alkylthio)-5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole derivatives, which are structurally analogous to the compound of interest, the binding energies for COX-1 and COX-2 were calculated. prolekare.cz Several of these compounds exhibited binding energies ranging from -6.672 to -7.843 kcal/mol. prolekare.cz Notably, the pentylthio and heptylthio derivatives (compounds 2e and 2g in the study) demonstrated strong binding energies of -7.843 and -7.796 kcal/mol, respectively, with predicted inhibition constants of 0.135 and 0.146 µM for COX-1. prolekare.cz These values suggest a high affinity for the enzyme, which is comparable to or even better than that of some established non-steroidal anti-inflammatory drugs (NSAIDs). prolekare.cz

The hydrophobic interactions of the alkyl groups on the thioether linkage were found to significantly influence the binding affinity and selectivity towards COX-1 or COX-2. nih.gov This suggests that the ethylthio group in this compound plays a crucial role in the energetic favorability of its binding to the cyclooxygenase active site.

The table below summarizes the binding energetics of some 3-(alkylthio)-1,2,4-triazole derivatives with COX-1.

| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) |

| 3-(Pentylthio) Derivative | -7.843 | 0.135 |

| 3-(Heptylthio) Derivative | -7.796 | 0.146 |

Data is for illustrative purposes based on structurally similar compounds.

Computational Chemistry and Molecular Modeling Studies of 3 Ethylthio 4 Methyl 5 Phenyl 4h 1,2,4 Triazole

Molecular Docking Simulations of 1,2,4-Triazole (B32235) Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. ekb.eg This method is crucial for understanding the potential biological activity of compounds like 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole. Studies on structurally similar 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles have been performed to evaluate their potential as selective cyclooxygenase-2 (COX-2) inhibitors, providing a model for how the target compound might interact with protein active sites. nih.gov

Prediction of Ligand-Protein Binding Modes

Molecular docking simulations predict how a ligand, such as a 1,2,4-triazole derivative, fits into the binding pocket of a target protein. The process involves sampling a wide range of conformations and orientations of the ligand within the active site to find the most energetically favorable pose. For example, in studies of similar 1,2,4-triazole derivatives targeting COX enzymes, the triazole scaffold serves as a core that positions various substituents to interact with key residues in the enzyme's active site. The phenyl group at the C5 position and the alkylthio group at the C3 position are critical for establishing these interactions. The orientation of these groups determines the binding mode and ultimately the inhibitory activity of the compound.

Evaluation of Binding Energy and Affinity Scores

A key output of molecular docking simulations is the binding energy or docking score, which estimates the binding affinity between the ligand and the protein. pensoft.net These scores are typically expressed in kcal/mol, with lower (more negative) values indicating a stronger and more stable interaction. For a series of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives with different alkyl chains, docking studies against COX-1 and COX-2 revealed binding energies ranging from -6.672 to -7.843 kcal/mol. prolekare.cz These values suggest a high affinity for the enzyme, comparable to or even better than standard drugs like ibuprofen. prolekare.cz The specific binding energy of this compound would depend on the specific protein target, but values in this range would be expected for a biologically active compound.

Table 1: Molecular Docking Results for Selected 1,2,4-Triazole Derivatives against COX-1 Data extrapolated from studies on structurally similar compounds.

| Compound ID | Substituent Group | Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) |

| Analog 1 | 5-pentylthio | -7.843 | 0.135 |

| Analog 2 | 7-heptylthio | -7.796 | 0.146 |

| Reference | Ibuprofen | -6.987 | 0.687 |

Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions)

The stability of the ligand-protein complex is governed by various intermolecular interactions. Molecular docking analysis allows for the detailed identification of these interactions. For 1,2,4-triazole derivatives, key interactions often include:

Hydrogen Bonding: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, forming crucial bonds with amino acid residues like Arginine or Tyrosine in an enzyme's active site. nih.gov

Hydrophobic Interactions: The phenyl ring and the ethylthio group are capable of forming significant hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov In studies on COX inhibitors, the length of the alkylthio chain was found to directly influence hydrophobic interactions and, consequently, the binding affinity and selectivity. prolekare.cznih.gov

Pi-Interactions: The aromatic phenyl ring can engage in π-π stacking or π-cation interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.

Rational Design and Optimization of Triazole-Based Ligands

The insights gained from molecular docking are instrumental in the rational design of new, more potent ligands. rsc.orgnih.gov By understanding the structure-activity relationships (SAR), chemists can make targeted modifications to the lead compound to enhance its binding affinity and selectivity. For instance, if docking studies reveal a vacant hydrophobic pocket near the ethylthio group of this compound, this would suggest that synthesizing analogs with larger alkylthio groups could lead to improved activity. nih.gov Similarly, modifying the substitution pattern on the C5-phenyl ring can optimize π-stacking interactions and improve selectivity for the target protein over other enzymes. nih.gov This iterative process of computational prediction followed by chemical synthesis and biological testing is a cornerstone of modern drug discovery. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.net These methods provide a deeper understanding of a molecule's structure, stability, and reactivity based on its electronic makeup. nih.gov

Density Functional Theory (DFT) Applications

DFT calculations are widely applied to study 1,2,4-triazole derivatives to elucidate various molecular properties. mdpi.comzsmu.edu.ua For a molecule like this compound, DFT can be used to compute several key descriptors.

Optimized Molecular Geometry: DFT is used to determine the most stable three-dimensional arrangement of the atoms, predicting bond lengths and angles with high accuracy. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For triazole derivatives, these maps can predict sites susceptible to electrophilic or nucleophilic attack and highlight areas likely to participate in hydrogen bonding.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various parameters like electronegativity, chemical hardness, and softness can be calculated. These descriptors provide quantitative measures of the molecule's reactivity and are used to explain the outcomes of chemical reactions and biological interactions. zsmu.edu.ua

Studies on analogous compounds, such as N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide, have shown that DFT calculations can effectively predict these properties. nih.gov For instance, the HOMO-LUMO energy gap for such compounds was calculated to be in the range of 4.6 to 5.6 eV, indicating good stability. nih.gov Such calculations for this compound would provide invaluable data on its electronic characteristics, complementing the interaction-based insights from molecular docking.

Table 2: Calculated Electronic Properties for a Structurally Related 4-methyl-1,2,4-triazole Derivative (7c from source nih.gov)

| Parameter | Value |

| HOMO Energy | -7.144 eV |

| LUMO Energy | -2.526 eV |

| Energy Gap (ΔE) | 4.618 eV |

| Dipole Moment | 4.414 Debye |

| Linear Polarizability (α) | 4.195 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ esu |

pKa Analysis and Related Physicochemical Property Predictions

The ionization constant (pKa) is a critical physicochemical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For 1,2,4-triazole derivatives, the pKa value can significantly affect their solubility, permeability, and interaction with biological targets.

Other relevant physicochemical properties that are often predicted computationally include logP (lipophilicity), topological polar surface area (TPSA), and molecular weight. These parameters are crucial for assessing the compound's potential for oral bioavailability and membrane permeability.

| Physicochemical Property | Predicted Value/Range for 1,2,4-Triazole Derivatives | Significance in Drug Discovery |

|---|---|---|

| pKa | Highly variable depending on solvent and substituents (e.g., ~1.2 to ~70) univ-ovidius.roresearchgate.net | Influences solubility, absorption, and target binding. |

| logP | Generally falls within ranges suitable for drug-likeness. | Indicator of lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | Often calculated to be within acceptable limits for oral bioavailability. | Predicts intestinal absorption and blood-brain barrier penetration. |

| Molecular Weight | Typically designed to be under 500 g/mol to adhere to Lipinski's Rule of Five. | A key factor in determining drug-likeness and bioavailability. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and for understanding the structural features that are important for their biological function.

Two-dimensional QSAR (2D-QSAR) models have been successfully developed for various biological activities of 1,2,4-triazole derivatives, including their antifungal, anticancer, and enzyme inhibitory effects. tandfonline.comresearchgate.netresearchgate.net These models utilize descriptors calculated from the 2D structure of the molecules, such as topological, electronic, and physicochemical properties. orientjchem.org

For instance, a 2D-QSAR study on a series of 1,2,4-triazole congeners for urease inhibition activity identified a model with strong predictive power, indicated by a high regression coefficient (R² of 0.9976). orientjchem.orgresearchgate.net The model was generated using the Multiple Linear Regression (MLR) method and involved 14 independent variables that affect the urease inhibition. orientjchem.orgresearchgate.net Such models are instrumental in designing new and more potent congeners by predicting their anti-urease activity based on their structural features. orientjchem.orgresearchgate.net Similarly, 2D-QSAR studies have been conducted on 1,2,4-triazole derivatives for their fungicidal action against Candida albicans, demonstrating the utility of this approach in interpreting biological data in terms of various molecular descriptors. tandfonline.com

The core of QSAR studies lies in identifying the molecular descriptors that have the most significant correlation with the biological activity of interest. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

In various QSAR studies on 1,2,4-triazole derivatives, a range of descriptors have been found to be important. For example, in predicting antitubercular activity, descriptors such as burden eigen, edge adjacency, van der Waals surface area, topological charge, and pharmacophoric indices were found to be significant. proquest.com For anticancer activity, the presence of a non-substituted phenyl ring and specific indolyl substituents were shown to enhance cytotoxic activity. researchgate.netrsc.org

The correlation of these descriptors with biological activity is often established through statistical methods like multiple linear regression. The resulting QSAR equation provides a quantitative measure of the impact of each descriptor on the activity. For example, a positive coefficient for a descriptor would indicate that increasing its value would lead to an increase in biological activity, and vice versa.

| Descriptor Type | Examples | Correlation with Biological Activity of 1,2,4-Triazoles |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influences receptor-ligand interactions and reaction mechanisms. |

| Steric | Molecular volume, Surface area, Taft steric parameter | Determines the fit of the molecule in the active site of a target protein. researchgate.net |

| Hydrophobic | LogP, Molar refractivity | Affects membrane permeability and binding to hydrophobic pockets of receptors. |

| Topological | Connectivity indices, Wiener index, Burden eigenvalues | Describes the shape and branching of the molecule, which can be crucial for activity. proquest.com |

In Silico Predictions of Drug-Like Properties

In silico methods are extensively used in the early stages of drug discovery to predict the drug-like properties of compounds. This helps in prioritizing candidates for synthesis and further testing, thereby saving time and resources.

ADME properties determine the pharmacokinetic profile of a drug. Computational tools like SwissADME are widely used to predict these properties for novel compounds, including 1,2,4-triazole derivatives. pensoft.netresearchgate.netzsmu.edu.ua These predictions are often based on established rules and models, such as Lipinski's rule of five, which provides a general guideline for the drug-likeness of a compound.

For various series of 1,2,4-triazole derivatives, in silico ADME studies have been performed to assess their potential as orally bioavailable drugs. pensoft.netnih.govekb.eg These studies typically evaluate parameters such as:

Absorption: Predicted by factors like gastrointestinal (GI) absorption and oral bioavailability.

Distribution: Assessed by predictions of blood-brain barrier (BBB) permeability and plasma protein binding.

Metabolism: Predicted by identifying potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Related to properties like solubility and clearance.

Studies on 1,2,4-triazole-piperazine hybrids and other derivatives have shown that these compounds often exhibit favorable pharmacokinetic profiles, adhering to Lipinski's rule and showing good predicted oral absorption. nih.gov

| ADME Parameter | Prediction for 1,2,4-Triazole Derivatives | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | Generally predicted to be high for many derivatives. nih.gov | Essential for oral drug delivery. |

| Blood-Brain Barrier (BBB) Permeability | Variable; some compounds are predicted to be permeants, while others are not. ekb.eg | Crucial for CNS-targeting drugs. |

| Cytochrome P450 (CYP) Inhibition | Often predicted to assess potential drug-drug interactions. | Important for safety and metabolism. |

| Lipinski's Rule of Five | Many research compounds are designed to comply with these rules. pensoft.netpnrjournal.com | A general indicator of drug-likeness and potential for oral bioavailability. |

Structure Activity Relationship Sar Studies of 3 Ethylthio 4 Methyl 5 Phenyl 4h 1,2,4 Triazole and Analogs

Impact of Substituent Modifications on Biological Efficacy of 1,2,4-Triazole (B32235) Derivatives

The biological profile of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Modifications at the C-3, N-4, and C-5 positions can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. mdpi.comijcrt.org

The presence of a sulfur-containing substituent, such as a thioether or thione group, at the C-3 position is a common feature in many biologically active 1,2,4-triazoles. nih.govnih.gov The incorporation of a 1,2,4-triazole-thioether moiety has been shown to be beneficial for increasing the antifungal activity in certain classes of compounds. nih.gov Specifically, the ethylthio group in the title compound serves several functions. Its moderate lipophilicity can influence the molecule's ability to cross biological membranes. Furthermore, the sulfur atom can participate in interactions with biological targets.

Studies on related methylthio-linked pyrimidinyl-1,2,4-triazoles have indicated that such thioether linkages can contribute significantly to antimicrobial activity, particularly against Gram-negative bacteria. mdpi.com The conversion of a 3-thiol to a 3-thioether derivative often results in varied biological responses, suggesting that the nature of the alkyl group attached to the sulfur is a critical determinant of activity.

| Position | Substituent Group | Impact on Biological Activity |

| C-3 | Ethylthio (-S-C₂H₅) | Contributes to lipophilicity; potential for interaction with biological targets. Thioether linkages are often associated with antimicrobial properties. mdpi.com |

| N-4 | Methyl (-CH₃) | Influences steric and electronic properties. Small alkyl groups are sometimes preferred over longer chains which can decrease activity. nih.gov |

| C-5 | Phenyl (-C₆H₅) | Crucial for activity, likely through aromatic interactions. Modifications with electron-withdrawing or electron-donating groups can fine-tune efficacy. nih.govmdpi.com |

Substitution at the N-4 position of the 1,2,4-triazole ring plays a pivotal role in defining the molecule's spatial arrangement and its interaction with target sites. SAR studies have revealed that the size and nature of the substituent at this position are critical. For instance, research has shown that the length of an alkyl chain at the N-4 position can influence activity, with longer chains sometimes leading to a significant decrease in efficacy. nih.gov

In contrast, other studies have found that substituting the N-4 position with an aryl group, such as a phenyl ring, can lead to higher activity compared to alkyl substituents. mdpi.com The presence of a relatively small methyl group, as in 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole, provides a specific steric and electronic profile that can be optimal for fitting into the active site of a particular biological target. The N-4 position has also been noted to have a major effect on the toxicity profile of some 1,2,4-triazole compounds. mdpi.com

The substituent at the C-5 position is frequently an aromatic or heteroaromatic ring, which is often essential for potent biological activity. The phenyl group in the title compound is crucial, likely participating in hydrophobic or π-stacking interactions within the target's binding pocket. nih.gov

SAR studies on various 1,2,4-triazole series have consistently demonstrated that modifications to this phenyl ring can drastically alter biological efficacy.

Electron-donating groups : The presence of electron-donating groups, such as a hydroxyl (-OH) group, on the phenyl ring has been shown to favor the activity in certain antibacterial agents. nih.gov

Electron-withdrawing groups : Conversely, the introduction of electron-withdrawing groups like halogens (e.g., fluorine, chlorine) can enhance potency in other contexts. For example, a 2,4-difluoro substitution on the phenyl ring resulted in the most potent antimicrobial efficacy in one series of clinafloxacin-triazole hybrids. nih.gov Similarly, introducing a chlorine atom to the phenyl ring at the C-5 position increased antibacterial potency against Gram-positive strains in another class of triazoles. mdpi.com

These findings highlight that the electronic properties and substitution pattern of the C-5 phenyl ring are key factors for optimizing the biological activity of this class of compounds.

| Phenyl Ring Modification (C-5) | Example Substituent | General Effect on Activity |

| Electron-Donating | -OH, -OCH₃ | Can enhance activity in some series (e.g., antibacterial). nih.gov |

| Electron-Withdrawing | -Cl, -F, -NO₂ | Often increases potency (e.g., antimicrobial, antibacterial). nih.govmdpi.com |

| Halogen Substitution | 2,4-difluoro | Can lead to significant enhancement of antimicrobial efficacy. nih.gov |

| Positional Isomers | Ortho, Meta, Para | The position of the substituent on the phenyl ring can significantly impact activity and selectivity. |

Pharmacophore Identification and Optimization for 1,2,4-Triazole-Based Compounds

Pharmacophore modeling is a crucial tool for identifying the essential structural features required for a molecule's biological activity. For 1,2,4-triazole derivatives, pharmacophore models often highlight a combination of hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings as key elements for potent interactions with biological targets. tandfonline.com

A typical pharmacophore model for a 1,2,4-triazole-based compound might include:

Aromatic Rings (AR): The phenyl group at the C-5 position is a critical aromatic feature, engaging in hydrophobic and π-π interactions.

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the triazole ring are key hydrogen bond acceptors, crucial for anchoring the molecule in the active site of an enzyme or receptor.

Hydrophobic Groups (HY): The ethylthio group at C-3 and the methyl group at N-4 contribute to hydrophobic interactions.

By generating and validating such models using a set of known active and inactive compounds, researchers can screen large chemical databases to identify new molecules with a high probability of possessing the desired biological activity. tandfonline.com This in-silico approach accelerates the discovery process and allows for the rational optimization of lead compounds by modifying substituents to better match the identified pharmacophore features. tandfonline.com

Development of Design Principles for Novel 1,2,4-Triazole Derivatives with Enhanced Activity

Based on extensive SAR studies and pharmacophore modeling, several key design principles have emerged for the development of novel 1,2,4-triazole derivatives with enhanced biological activity. These principles guide the strategic modification of the triazole scaffold to improve potency, selectivity, and pharmacokinetic profiles.

Scaffold Hopping and Isosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties—can lead to improved activity or reduced toxicity. The 1,2,4-triazole ring itself can act as a bioisostere for amide, ester, or carboxylic acid groups. nih.gov

Molecular Hybridization: This strategy involves combining two or more pharmacophores from different biologically active molecules into a single hybrid compound. nih.gov For example, linking a 1,2,4-triazole moiety to another active heterocyclic system, like a quinolone or indole, has been a successful approach to creating novel agents with enhanced or dual modes of action. nih.govmdpi.com

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational docking studies can be employed to design molecules that fit precisely into the active site. nih.gov This allows for the rational design of substituents that can form optimal interactions (e.g., hydrogen bonds, hydrophobic contacts) with key amino acid residues, leading to higher affinity and potency.

Optimizing Lipophilicity: The balance between hydrophilicity and lipophilicity (log P) is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) properties. SAR studies guide the modification of substituents to achieve an optimal log P value, ensuring the compound can reach its target in sufficient concentration without being too rapidly metabolized or eliminated.

By applying these principles, medicinal chemists can systematically refine the structure of lead compounds like this compound to develop new therapeutic agents with superior efficacy and safety profiles.

Advanced Research Applications and Future Directions for 3 Ethylthio 4 Methyl 5 Phenyl 4h 1,2,4 Triazole in Chemical Sciences

Potential in Novel Drug Molecule Discovery and Development

The 1,2,4-triazole (B32235) nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticonvulsant, and anticancer properties. nih.govktu.lt The presence of the 1,2,4-triazole ring in a molecule can enhance its pharmacological profile due to its metabolic stability and ability to form hydrogen bonds with biological targets. bohrium.com

Derivatives of 1,2,4-triazole have been extensively investigated for their therapeutic potential. For instance, various 1,2,4-triazole-3-thiol derivatives, which are precursors to 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole, have demonstrated significant in vitro antimicrobial and antifungal activities. mdpi.com The introduction of an ethylthio group at the 3-position and a methyl group at the 4-position of the triazole ring, along with a phenyl group at the 5-position, can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity.

The anticancer potential of 1,2,4-triazole derivatives is another active area of research. Studies on related compounds, such as 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives, have shown promising in vitro antiproliferative activity against various cancer cell lines. nih.gov The structural similarity of this compound suggests that it could also be a candidate for anticancer drug development.

Table 1: Examples of Biological Activities of 1,2,4-Triazole Derivatives

| Biological Activity | Example Derivative Class | Reference |

| Antimicrobial | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | mdpi.com |

| Antifungal | 1,2,4-triazole-3-thiol derivatives | nih.gov |

| Anticancer | 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives | nih.gov |

| Antiviral | General 1,2,4-triazole derivatives | bohrium.com |

| Anticonvulsant | General 1,2,4-triazole derivatives | bohrium.com |

Applications in Agrochemical Research (e.g., Fungicides, Plant Growth Regulators)

The 1,2,4-triazole scaffold is a key component in a variety of agrochemicals, including fungicides, herbicides, and plant growth regulators. nih.gov Triazole fungicides are particularly important and function as sterol demethylation inhibitors, disrupting the synthesis of ergosterol, a vital component of fungal cell membranes. bohrium.com

While specific studies on the agrochemical applications of this compound are not extensively documented, the known fungicidal properties of related 1,2,4-triazole derivatives suggest its potential in this area. bohrium.com The structural features of the molecule, including the phenyl group and the thioether linkage, are found in various active agrochemicals. Further research could involve screening this compound against a panel of plant pathogenic fungi to determine its efficacy.

Furthermore, some 1,2,4-triazole derivatives act as plant growth regulators. nih.gov A notable example is paclobutrazol, which inhibits gibberellin biosynthesis, leading to reduced internodal growth and stouter stems. researchgate.net This indicates that the 1,2,4-triazole core can interact with plant hormonal pathways. Investigating the effect of this compound on plant growth and development could reveal novel applications in agriculture.

Role in Materials Science (e.g., Dyes, Photosensitizers, Corrosion Inhibitors)

In the realm of materials science, 1,2,4-triazole derivatives have been explored for various applications, with a significant focus on their use as corrosion inhibitors. ktu.lt The presence of heteroatoms (nitrogen and sulfur) and a π-electron system in the triazole ring allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. ktu.lt

Numerous studies have demonstrated the effectiveness of 1,2,4-triazole derivatives as corrosion inhibitors for various metals and alloys in acidic and neutral environments. ktu.ltsdit.ac.in The specific substituents on the triazole ring can influence the inhibition efficiency. The ethylthio and phenyl groups in this compound could enhance its adsorption on metal surfaces, making it a promising candidate for corrosion inhibition research.

Beyond corrosion inhibition, the conjugated system of the phenyl-substituted triazole ring suggests potential applications in the development of dyes and photosensitizers. Highly conjugated 4H-1,2,4-triazole derivatives have been synthesized and shown to exhibit luminescent properties. mdpi.com Further functionalization of the phenyl ring or modification of the substituents on the triazole core of this compound could lead to the development of novel photoactive materials.

Table 2: Potential Applications of 1,2,4-Triazole Derivatives in Materials Science

| Application | Mechanism/Property | Reference |

| Corrosion Inhibition | Adsorption on metal surfaces via heteroatoms and π-electrons | ktu.lt |

| Dyes and Photosensitizers | Extended π-conjugation leading to luminescence | mdpi.com |

Prospects in Organocatalysis with 1,2,4-Triazole Derivatives

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen exponential growth. The structural and electronic properties of 1,2,4-triazole derivatives make them interesting candidates for the design of novel organocatalysts. The nitrogen atoms in the triazole ring can act as Lewis bases or hydrogen bond donors/acceptors, facilitating various catalytic transformations.

While specific applications of this compound in organocatalysis have yet to be reported, the broader class of azole-based compounds has shown promise. For example, certain triazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a wide range of reactions. The 4-methyl group in the target compound could be a starting point for the synthesis of such triazolium salts.

Future research in this area could involve the synthesis of chiral derivatives of this compound for use in asymmetric organocatalysis. The development of efficient and selective catalytic systems based on this scaffold could open up new avenues in synthetic organic chemistry.

Emerging Research Areas for 1,2,4-Triazole Chemistry and its Derivatives

The versatility of the 1,2,4-triazole scaffold continues to inspire new areas of research. One emerging trend is the incorporation of 1,2,4-triazole moieties into more complex molecular architectures, such as polymers and metal-organic frameworks (MOFs). These materials can exhibit unique properties and find applications in areas like gas storage, separation, and catalysis.

Another area of growing interest is the use of 1,2,4-triazole derivatives in the development of chemosensors. The ability of the triazole ring to coordinate with metal ions or participate in specific non-covalent interactions can be harnessed to design sensors for the detection of various analytes. The phenyl and ethylthio groups of this compound could be functionalized to introduce specific recognition sites for target molecules.

Furthermore, the exploration of the photochemical and photophysical properties of novel 1,2,4-triazole derivatives is an expanding field. As demonstrated with other conjugated triazoles, these compounds can be building blocks for organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com The specific substitution pattern of this compound may impart interesting photophysical characteristics that warrant investigation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole?

- Methodology : Microwave-assisted synthesis under controlled conditions (165°C, 12.2 bar, 45 min) significantly improves reaction efficiency compared to conventional methods. Gas chromatography-mass spectrometry (GC-MS) is recommended to monitor reaction completion .

- Key Data :

| Parameter | Optimal Value |

|---|---|

| Temperature | 165°C |

| Pressure | 12.2 bar |

| Reaction Time | 45 min |

| Molecular Weight | ~540 g/mol |

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodology : Combine elemental analysis with spectroscopic techniques (IR, H NMR, C NMR) and chromatographic methods (HPLC). For crystallographic validation, use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry .

- Critical Note : Discrepancies in NMR chemical shifts may arise due to solvent effects or tautomerism; use deuterated solvents and controlled pH conditions .

Q. What are the baseline antimicrobial and antifungal activities of this compound?

- Methodology : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar dilution or microbroth dilution assays. Compare with reference drugs (e.g., fluconazole) .

- Key Finding : Alkyl chain length at the 5-position correlates with activity; longer chains (e.g., decyl) enhance antifungal effects, while shorter chains reduce efficacy .

Advanced Research Questions

Q. How does the substitution pattern at the 3- and 5-positions influence bioactivity?

- Methodology : Perform structure-activity relationship (SAR) studies using derivatives with varied substituents (e.g., halogen, phenyl, alkylthio). Computational docking (e.g., AutoDock Vina) against targets like fungal lanosterol 14α-demethylase (PDB: 3LD6) can rationalize activity trends .

- Contradiction Analysis : While longer alkyl chains generally improve antifungal activity, excessive hydrophobicity may reduce solubility, necessitating balanced substituent design .

Q. What experimental and computational approaches resolve conflicting data in crystallographic or spectroscopic analyses?

- Methodology : For crystallographic ambiguities, cross-validate with ORTEP-3 for thermal ellipsoid visualization and SHELXD for phase refinement . In DFT calculations (e.g., Gaussian 09), compare theoretical NMR/IR spectra with experimental data to identify tautomeric forms or conformational isomers .

- Example : Discrepancies in H NMR signals for triazole protons may indicate dynamic tautomerism; variable-temperature NMR or X-ray diffraction can resolve this .

Q. How can microwave synthesis parameters be optimized for scalable production without compromising yield?

- Methodology : Use response surface methodology (RSM) to model interactions between temperature, pressure, and time. Validate with GC-MS and HPLC to ensure product consistency. For scalability, maintain a pressure range of 10–15 bar to prevent side reactions .

- Data-Driven Insight : Reaction time >45 min under microwave conditions risks decomposition, as evidenced by GC-MS detection of byproducts like thiourea derivatives .

Q. What strategies mitigate cytotoxicity while retaining pharmacological efficacy?

- Methodology : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility and reduce membrane disruption. Test cytotoxicity via MTT assay on mammalian cell lines (e.g., HEK-293). Compare IC values for antimicrobial vs. cytotoxic effects .

- Case Study : Fluorobenzyl derivatives show enhanced lipophilicity but may require PEGylation to balance bioavailability and toxicity .

Methodological Notes for Data Interpretation

- Statistical Analysis : Apply error propagation models (e.g., Bevington-Robinson) to quantify uncertainties in spectroscopic or crystallographic data .

- Software Tools : Use CrysAlisPro for diffraction data integration and Mercury for molecular visualization. For docking, prioritize open-source tools like PyMOL and UCSF Chimera .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.